molecular formula C10H10O5 B1363931 2-(Carboxymethyl)-5-methoxybenzoic acid CAS No. 52962-25-1

2-(Carboxymethyl)-5-methoxybenzoic acid

Cat. No.: B1363931
CAS No.: 52962-25-1
M. Wt: 210.18 g/mol
InChI Key: TUJHFMJYEXSKLS-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-5-methoxybenzoic acid is an organic compound with a carboxymethyl group and a methoxy group attached to a benzoic acid core

Mechanism of Action

Target of Action

Carboxymethyl derivatives like carboxymethyl cellulose and carboxymethyl chitosan have been widely used in the synthesis of hydrogels due to their good water solubility, biocompatibility, and biodegradability . These compounds often target cells in the extracellular matrix, playing a key role in the formation of hydrogels .

Mode of Action

Carboxymethyl compounds, such as carboxymethyl cellulose, are known to bind to the surface of cells via their glucopyranose subunits binding to glucose receptors . This binding allows these compounds to exhibit protective actions on the cellular surface in various applications .

Biochemical Pathways

Phenolic compounds, which may share some structural similarities with this compound, are known to be synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Related compounds like carbocisteine have been studied, and it’s known that carbocisteine significantly reduces sputum viscosity, cough, dyspnea, and fatigue .

Result of Action

Carboxymethyl compounds like carboxymethyl cellulose have been shown to have cytoprotective effects on the ocular surface when applied prior to contact lenses and reduce the incidence of epithelial defects during lasik .

Action Environment

The action environment of 2-(Carboxymethyl)-5-methoxybenzoic acid can be influenced by various factors. For instance, the pH, gelator concentration, and oxidation degree of carboxymethyl compounds like carboxymethyl cellulose can seriously affect the formation of self-healing hydrogels . Additionally, environmental conditions can influence the production of secondary metabolites in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carboxymethyl)-5-methoxybenzoic acid typically involves the carboxylation of 5-methoxybenzoic acid. One common method is the reaction of 5-methoxybenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the carboxymethyl group is introduced at the ortho position relative to the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Carboxymethyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: 2-(Carboxymethyl)-5-carboxybenzoic acid.

    Reduction: 2-(Hydroxymethyl)-5-methoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(Carboxymethyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    5-Methoxybenzoic acid: Lacks the carboxymethyl group, resulting in different chemical reactivity and biological activity.

    2-(Carboxymethyl)benzoic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    2-(Hydroxymethyl)-5-methoxybenzoic acid: Similar structure but with a hydroxyl group instead of a carboxyl group, leading to different chemical properties.

Uniqueness: 2-(Carboxymethyl)-5-methoxybenzoic acid is unique due to the presence of both carboxymethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(carboxymethyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJHFMJYEXSKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367939
Record name 2-(carboxymethyl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52962-25-1
Record name 2-Carboxy-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52962-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(carboxymethyl)-5-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(carboxymethyl)-5-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.178.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A oven-dried 25 mL three neck round-bottomed flask containing a stirring bar was fitted with a drying tube (CaCl2) and charged with concentrated H2SO4 (12.0 mL). Dichlorovinyl)-5-methoxybenzoic acid (1.69 g, 6.83 mmol) was added portion wise to the stirred solution over 20 min. so that each additional portion was added only after the previous one was completely dissolved. After the addition was complete the reaction was left stirring at room temperature for 2 h and then it was poured onto ice. A precipitate formed and the mixture was stirred until the ice was dissolved. The precipitate was filtered, washed with cold water and dried to give 2-(carboxymethyl)-5-methoxybenzoic acid as an off-white solid (1.18 g, 82%). Spectral data for this compound were consistent with those in the literature. M.p. 175-177° C. (lit. m.p. 180-182° C.); 1H NMR (400 MHz, DMSO-d6): δ=12.36 (br. s, 2H), 7.39 (d, J=2.6 Hz, 1H), 7.24 (d, J=8.4 Hz, 1H), 7.08 (dd, J=8.4 Hz, J=2.6 Hz, 1H), 3.84 (s, 2H), 3.78 (s, 3H).
[Compound]
Name
three
Quantity
25 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Quantity
12 mL
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Quantity
1.69 g
Type
reactant
Reaction Step Four
[Compound]
Name
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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